2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
Propriétés
IUPAC Name |
2-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c26-20-2-1-19(18-3-9-22-10-4-18)23-25(20)15-17-5-11-24(12-6-17)16-21(27)7-13-28-14-8-21/h1-4,9-10,17,27H,5-8,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMWONCETJBRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)CC4(CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, identified by its CAS number 2097866-45-8, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 321.4 g/mol. Its structure includes a pyridazinone core fused with a piperidine moiety, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H27N3O3 |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 2097866-45-8 |
Research indicates that compounds similar to 2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one may act as inhibitors of the NLRP3 inflammasome pathway. This pathway is crucial in mediating inflammatory responses, particularly in conditions such as diabetes and neurodegenerative diseases. The inhibition of NLRP3 can potentially lead to reduced inflammation and improved outcomes in these diseases.
Antiviral Activity
A study investigating the antiviral properties of related compounds found that certain derivatives exhibited significant activity against HIV variants. For instance, compounds with structural similarities showed IC50 values in the low micromolar range against HIV-infected cells, indicating potential efficacy in treating viral infections .
Antioxidant and Antimicrobial Potential
The compound has also been evaluated for its antioxidant and antimicrobial activities. Preliminary findings suggest that it may possess moderate antioxidant properties, which are beneficial in protecting cells from oxidative stress. Additionally, its antimicrobial activity was assessed against various bacterial strains, showing promising results that warrant further investigation .
Case Studies
- Inflammatory Disease Models : In experimental models of inflammatory diseases, the administration of compounds similar to 2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential role in managing chronic inflammatory conditions .
- Neuroprotection : Studies exploring neuroprotective effects indicated that the compound could mitigate neuronal cell death induced by neurotoxic agents, highlighting its potential application in neurodegenerative disorders .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize the unique properties of 2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one , we compare it with structurally analogous compounds (Table 1).
Table 1: Comparison of Structural and Pharmacological Features
Key Findings from Comparative Analysis
Structural Diversity and Pharmacokinetics :
- The 4-hydroxyoxane substituent in the target compound distinguishes it from analogs with simpler alkyl or sulfonyl groups (e.g., methoxyethyl in , methanesulfonyl in ). This group likely enhances solubility due to its hydroxyl group, contrasting with the lipophilic 2-methylpropyl group in , which may improve blood-brain barrier penetration .
- The pyridin-4-yl moiety is conserved across analogs, suggesting its critical role in target binding, possibly through π-π stacking with aromatic residues in enzyme active sites .
Biological Activity :
- Compounds with methanesulfonyl groups (e.g., ) exhibit improved metabolic stability compared to alkyl-substituted derivatives, as sulfonyl groups resist oxidative degradation .
- The ethylpyrimidinyl analog in shows specificity for kinase inhibition, while the target compound’s hydroxyoxane group may confer unique selectivity for inflammatory targets (e.g., COX-2, inferred from anti-inflammatory data in ).
Synthetic Complexity :
- The target compound’s tetrahydropyran-piperidine linkage requires multi-step synthesis involving protective group chemistry, contrasting with simpler alkylation routes used for methoxyethyl or methylpropyl analogs .
Research Implications and Unmet Needs
- Target Compound: Limited direct pharmacological data exist, but its structural similarity to kinase inhibitors (e.g., ) and anti-inflammatory agents (e.g., ) warrants further in vitro profiling.
- Analogs : Methanesulfonyl and ethylpyrimidinyl derivatives () are prioritized in drug discovery pipelines due to their balanced solubility and activity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
